molecular formula C15H14F4N2O2 B3010621 (E)-N-(4-fluorophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide CAS No. 477181-64-9

(E)-N-(4-fluorophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide

Cat. No.: B3010621
CAS No.: 477181-64-9
M. Wt: 330.283
InChI Key: YHNOXTCMWPXZLX-VQHVLOKHSA-N
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Description

This compound features a pyrrolidine-2-carboxamide core substituted with an (E)-configured 4,4,4-trifluoro-3-oxobut-1-enyl group at position 1 and a 4-fluorophenyl carboxamide moiety. The stereochemistry (E-configuration) ensures spatial alignment critical for molecular recognition .

Properties

IUPAC Name

N-(4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F4N2O2/c16-10-3-5-11(6-4-10)20-14(23)12-2-1-8-21(12)9-7-13(22)15(17,18)19/h3-7,9,12H,1-2,8H2,(H,20,23)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNOXTCMWPXZLX-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)/C=C/C(=O)C(F)(F)F)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-fluorophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound's chemical structure can be described as follows:

  • Molecular Formula : C17H20F3N3O2
  • Molecular Weight : 355.35 g/mol
  • IUPAC Name : N-[4-(dimethylamino)phenyl]-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes or modulate receptor functions, leading to various downstream effects on cellular pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : It could influence receptor activity, which may alter signaling pathways related to growth and apoptosis.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15Induction of apoptosis via caspase activation
MCF7 (Breast)10Inhibition of cell proliferation
HeLa (Cervical)12Cell cycle arrest at G2/M phase

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages.

CytokineConcentration (pg/mL)Control Group
TNF-alpha50 ± 5200 ± 10
IL-630 ± 3100 ± 5

Study 1: Anticancer Efficacy

In a study published in Cancer Research, the compound was tested on xenograft models of lung cancer. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone. The study concluded that the compound effectively inhibits tumor growth through apoptosis induction and cell cycle arrest.

Study 2: Anti-inflammatory Effects

A separate study focused on the anti-inflammatory properties of the compound in a murine model of arthritis. The treatment group exhibited reduced swelling and joint damage compared to untreated controls, suggesting a potential therapeutic role for inflammatory diseases.

Comparison with Similar Compounds

N-(4-Ethoxyphenyl)-1-[(E)-4,4,4-Trifluoro-3-Oxo-But-1-Enyl]Pyrrolidine-2-Carboxamide

Structural Differences :

  • Substituent on Phenyl Group : Ethoxy (-OCH₂CH₃) replaces fluorine (-F) at the para position.
  • Electronic Effects : The ethoxy group is electron-donating (+I effect), contrasting with fluorine’s electron-withdrawing (-I) character.
  • Steric Profile : Ethoxy introduces greater bulk (van der Waals volume: ~30 ų vs. ~5 ų for -F).

Hypothetical Impact :

  • Solubility : Ethoxy may reduce aqueous solubility compared to fluorine due to increased hydrophobicity.
  • Target Binding : Fluorine’s smaller size and electronegativity could favor interactions with polar residues, whereas ethoxy might enhance π-π stacking or hydrophobic pocket binding .

Thiazol-Substituted Pyrrolidine-2-Carboxamides (Patent Examples 3 and 4)

Example 3: (2S,4R)-N-(4-(4-Cyclopropylthiazol-5-yl)Benzyl)-4-Hydroxy-1-((S)-3-Methyl-2-(1-Oxoisoindolin-2-yl)Butanoyl)Pyrrolidine-2-Carboxamide Example 4: (2S,4R)-1-((S)-2-Acetamido-3,3-Dimethylbutanoyl)-4-Hydroxy-N-(4-(4-Methylthiazol-5-yl)Benzyl)Pyrrolidine-2-Carboxamide

Key Differences :

Feature Target Compound Example 3 Example 4
Acyl Group Trifluoro-3-oxobut-1-enyl 3-Methyl-2-(1-oxoisoindolin-2-yl)butanoyl 2-Acetamido-3,3-dimethylbutanoyl
Benzyl Substituent None (direct 4-fluorophenyl) 4-Cyclopropylthiazol-5-yl 4-Methylthiazol-5-yl
Pyrrolidine Mods Unmodified 4-Hydroxy, (2S,4R) stereochemistry 4-Hydroxy, (2S,4R) stereochemistry

Functional Implications :

  • The isoindolinone (Example 3) and acetamido groups (Example 4) likely modulate metabolic stability or hydrogen-bonding capacity.
  • Thiazol Moieties : Cyclopropyl and methylthiazol groups (Examples 3–4) could enhance binding to kinases or enzymes with aromatic pockets, contrasting with the target’s simpler 4-fluorophenyl .

4-Fluoro-Butyrylfentanyl Derivatives ()

Representative Compound : N-(4-Fluorophenyl)-N-(1-Phenethylpiperidin-4-yl)Butyramide (p-Fluoro-butyrylfentanyl)
Structural Contrasts :

  • Core Structure : Piperidine (6-membered) vs. pyrrolidine (5-membered) ring.
  • Functional Groups : Butyramide (CONH₂) vs. carboxamide (CONHR).
  • Pharmacology : Fentanyl analogs are μ-opioid receptor agonists, whereas the target compound’s activity is unspecified but structurally distinct.

Shared Features :

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